

# Formation of ethyl hydroperoxide in atmospheric chemistry

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## Compound of Interest

Compound Name: Ethyl hydroperoxide

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An In-depth Technical Guide on the Formation of **Ethyl Hydroperoxide** in Atmospheric Chemistry

## Introduction

**Ethyl hydroperoxide** ( $\text{C}_2\text{H}_5\text{OOH}$ ), a significant organic hydroperoxide, plays a crucial role in atmospheric chemistry. As a key reactive oxygen species, it serves as an important intermediate and a "radical reservoir," influencing oxidative processes in the troposphere.<sup>[1][2]</sup> Its formation is intricately linked to the oxidation of volatile organic compounds (VOCs), particularly ethane, the second most abundant hydrocarbon in the atmosphere. Understanding the formation pathways of **ethyl hydroperoxide** is essential for accurately modeling tropospheric chemistry, including the cycling of  $\text{HO}_x$  radicals ( $\text{OH} + \text{HO}_2$ ) and the formation of secondary organic aerosols (SOA). This guide provides a detailed overview of the core formation mechanisms, relevant kinetic data, and experimental methodologies for its study.

## Core Formation Pathways

The atmospheric formation of **ethyl hydroperoxide** is dominated by gas-phase radical-radical reactions, with contributions from heterogeneous and photochemical processes.

## Primary Gas-Phase Formation: The $\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2$ Reaction

The principal pathway for the formation of **ethyl hydroperoxide** in the atmosphere is the bimolecular reaction between the ethyl peroxy radical ( $\text{C}_2\text{H}_5\text{O}_2$ ) and the hydroperoxyl radical ( $\text{HO}_2$ ).<sup>[1]</sup> This reaction is a significant sink for peroxy radicals in low- $\text{NO}_x$  environments, such as remote and rural areas.

The overall reaction is:  $\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2 \rightarrow \text{C}_2\text{H}_5\text{OOH} + \text{O}_2$

This reaction channel is believed to proceed with a yield approaching 100%, making it a highly efficient route to **ethyl hydroperoxide** formation.<sup>[1][3]</sup> The process begins with the oxidation of ethane ( $\text{C}_2\text{H}_6$ ), primarily by the hydroxyl radical ( $\text{OH}$ ), to form an ethyl radical ( $\text{C}_2\text{H}_5$ ). This is followed by the rapid addition of molecular oxygen to create the ethyl peroxy radical.

- Step 1: Ethane Oxidation:  $\text{C}_2\text{H}_6 + \text{OH} \rightarrow \text{C}_2\text{H}_5 + \text{H}_2\text{O}$
- Step 2: Ethyl Peroxy Radical Formation:  $\text{C}_2\text{H}_5 + \text{O}_2 \rightarrow \text{C}_2\text{H}_5\text{O}_2$
- Step 3: **Ethyl Hydroperoxide** Formation:  $\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2 \rightarrow \text{C}_2\text{H}_5\text{OOH} + \text{O}_2$

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EthylRadical [label="Ethyl Radical (C2H5)", fillcolor="#FFFFFF", fontcolor="#202124"];
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[label="HO2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
```

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-> EthylPeroxy [style=invis]; EthylRadical -> EthylPeroxy [label="+ O2"]; HO2 -> EHP
[style=invis]; EthylPeroxy -> EHP [label="+ HO2\n- O2"]; } } Caption: Primary gas-phase
formation pathway of Ethyl Hydroperoxide.
```

## Competing Reactions of the Ethyl Peroxy Radical

The fate of the ethyl peroxy radical, and thus the efficiency of **ethyl hydroperoxide** formation, depends on the chemical environment.<sup>[4]</sup> In polluted, high- $\text{NO}_x$  atmospheres, its reaction with

nitric oxide (NO) dominates. Other significant loss pathways include self-reaction and cross-reactions with other peroxy radicals.

- Reaction with NO:  $\text{C}_2\text{H}_5\text{O}_2 + \text{NO} \rightarrow \text{C}_2\text{H}_5\text{O} + \text{NO}_2$
- Self-Reaction:  $\text{C}_2\text{H}_5\text{O}_2 + \text{C}_2\text{H}_5\text{O}_2 \rightarrow \text{Products (e.g., } 2\text{C}_2\text{H}_5\text{O} + \text{O}_2, \text{C}_2\text{H}_5\text{OH} + \text{CH}_3\text{CHO} + \text{O}_2)$   
[5][6]
- Cross-Reaction with  $\text{CH}_3\text{O}_2$ :  $\text{C}_2\text{H}_5\text{O}_2 + \text{CH}_3\text{O}_2 \rightarrow \text{Products (e.g., } \text{C}_2\text{H}_5\text{O} + \text{CH}_3\text{O} + \text{O}_2)$ [7]

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CH3O2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Self [label="C2H5O2 (Self)",  
fillcolor="#5F6368", fontcolor="#FFFFFF];
```

```
// Product Nodes EHP [label="Ethyl Hydroperoxide\n(C2H5OOH)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Alkoxy [label="Ethoxy Radical\n(C2H5O)", fillcolor="#FFFFFF",  
fontcolor="#202124"]; Stable [label="Stable Products\n(e.g., C2H5OH, CH3CHO)",  
fillcolor="#FFFFFF", fontcolor="#202124];
```

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// Edges C2H5O2 -> EHP [label=" Low NOx", color="#4285F4", fontcolor="#4285F4"]; HO2 ->  
EHP [style=invis];
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C2H5O2 -> Alkoxy [label=" High NOx", color="#EA4335", fontcolor="#EA4335"]; NO -> Alkoxy  
[style=invis];
```

```
C2H5O2 -> Alkoxy [label=" Cross/Self-Rxn", color="#34A853", fontcolor="#34A853"]; RO2 ->  
Alkoxy [style=invis];
```

```
C2H5O2 -> Stable [label=" Self-Rxn", color="#5F6368", fontcolor="#5F6368"]; Self -> Stable  
[style=invis]; } } Caption: Competing fates of the Ethyl Peroxy Radical (C2H5O2).
```

## Other Formation Pathways

While the  $\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2$  reaction is dominant, other pathways contribute to the atmospheric budget of **ethyl hydroperoxide**:

- Ozonolysis of Alkenes: The reaction of ozone with certain alkenes can produce stabilized Criegee intermediates (SCIs), which subsequently react with water to form hydroperoxides.  
[1][8]
- Photocatalytic Oxidation of Ethane: **Ethyl hydroperoxide** can be formed via the photocatalytic oxidation of ethane on surfaces, a process that may be relevant on atmospheric aerosols.[9] Impressive yields have been achieved experimentally under visible light irradiation.[1][10] The reaction is:  $\text{CH}_3\text{CH}_3 + \text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OOH}$ . [9]
- Combustion: **Ethyl hydroperoxide** is an intermediate product formed in the flame of burning alkanes.[2][9]

## Quantitative Data

The kinetics of the reactions governing the formation of **ethyl hydroperoxide** have been the subject of numerous laboratory studies. The rate constants and branching ratios are critical inputs for atmospheric models.

### Table 1: Key Reactions and Rate Constants

Reaction ID	Reaction Equation	Rate Constant (k) at 298 K (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Notes
R1	$\text{C}_2\text{H}_5\text{O}_2 + \text{HO}_2 \rightarrow$ $\text{C}_2\text{H}_5\text{OOH} + \text{O}_2$	$\sim(2.8 \pm 0.5) \times 10^{-13}$ $e^{(594/T)}$ [11]	Rate is faster than $\text{C}_2\text{H}_5\text{O}_2$ self-reaction. [6] The primary formation channel.
R2	$\text{C}_2\text{H}_5\text{O}_2 + \text{C}_2\text{H}_5\text{O}_2 \rightarrow$ Products	$(1.0 \pm 0.2) \times 10^{-13}$ [5]	Self-reaction with multiple product channels (see Table 2).
R3	$\text{C}_2\text{H}_5\text{O}_2 + \text{CH}_3\text{O}_2 \rightarrow$ Products	$(3.8 \pm 1.0) \times 10^{-13}$ [7]	Cross-reaction with methyl peroxy radical.
R4	$\text{C}_2\text{H}_5\text{O}_2 + \text{C}_2\text{H}_5\text{O} \rightarrow$ Products	$(7.0 \pm 1.5) \times 10^{-12}$ [5]	Reaction with the ethoxy radical.
R5	$\text{C}_2\text{H}_5 + \text{HO}_2 \rightarrow$ $\text{C}_2\text{H}_5\text{OOH}$	Barrierless addition; pressure and temperature dependent.[12][13]	Forms an energy-rich intermediate $\text{C}_2\text{H}_5\text{OOH}^*$ .

**Table 2: Product Branching Ratios for  $\text{C}_2\text{H}_5\text{O}_2$  Reactions**

Reaction	Product Channel	Branching Ratio ( $\alpha$ )	Notes
$C_2H_5O_2 + HO_2$	$\rightarrow C_2H_5OOH + O_2$	$\sim 0.93$ [3]	Product yield studies confirm this is the dominant channel.[3]
$\rightarrow CH_3CHO + H_2O + O_2$	$< 0.07$	Minor channel.	
$C_2H_5O_2 + C_2H_5O_2$	$\rightarrow 2C_2H_5O + O_2$	$0.31 \pm 0.06$ [5]	The radical-propagating channel.
$\rightarrow C_2H_5OH + CH_3CHO + O_2$	$0.5 - 0.6$	A major non-radical channel.	
$\rightarrow C_2H_4O_2 + C_2H_5OH$	$\sim 0.1$	A minor non-radical channel.	
$C_2H_5O_2 + CH_3O_2$	$\rightarrow C_2H_5O + CH_3O + O_2$	$0.40 \pm 0.20$ [7]	The radical-propagating channel for the cross-reaction.

## Experimental Protocols

The quantitative data presented above are derived from sophisticated laboratory experiments designed to isolate and study fast radical-radical reactions.

## Laser Photolysis / Time-Resolved Spectroscopy

This is a primary technique for determining the rate constants of radical reactions.

- **Radical Generation:** Peroxy radicals are generated from the reaction of Cl-atoms with a hydrocarbon precursor (e.g., ethane) in the presence of  $O_2$ . [4][7] The Cl-atoms are produced by the pulsed laser photolysis (e.g., at 351 nm) of  $Cl_2$ . [4][7]
- **$HO_2$  Generation:**  $HO_2$  radicals are often produced as a secondary product, for example, from the reaction of ethoxy radicals ( $C_2H_5O$ ) with  $O_2$ . [6] In some studies, a precursor like methanol is added to enhance  $HO_2$  production. [14]

- Detection and Monitoring: The concentrations of  $\text{C}_2\text{H}_5\text{O}_2$  and  $\text{HO}_2$  radicals are monitored over time following the laser pulse. Techniques include:
  - Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption technique used for selective detection of specific radicals in the near-infrared, such as  $\text{C}_2\text{H}_5\text{O}_2$  at  $\sim 7602\text{ cm}^{-1}$  and  $\text{HO}_2$  at  $\sim 6638\text{ cm}^{-1}$ .[\[6\]](#)[\[7\]](#)
  - Time-Resolved UV Absorption Spectroscopy: A less selective but widely used method to monitor the total concentration of peroxy radicals, which have broad UV absorption spectra.[\[11\]](#)
- Data Analysis: The observed decay profiles of the radicals are fitted to a chemical model that includes the primary and secondary reactions.[\[7\]](#) By varying the initial concentrations and observing the decay kinetics, the rate constant for the reaction of interest can be extracted.[\[6\]](#)

// Edges Mix -> Photolysis; Photolysis -> RadicalGen; RadicalGen -> CRDS; CRDS -> Decay; Decay -> Model; Model -> Rate; } } Caption: Experimental workflow for kinetic studies using Laser Photolysis.

## Smog Chamber / Product Yield Studies

Environmental chambers are used to simulate atmospheric conditions and measure the yields of stable reaction products.

- Experimental Setup: Large-volume (e.g.,  $19\text{ m}^3$ ) chambers made of inert materials like fluorinated ethylene propylene (FEP) are filled with purified air and precursor gases (e.g.,  $\text{C}_2\text{H}_6$ , an  $\text{HO}_2$  source like methanol, and a Cl source).[\[3\]](#)[\[15\]](#)
- Reaction Initiation: The mixture is irradiated with UV light to simulate sunlight and initiate photochemical reactions.
- Product Analysis: The concentrations of reactants and stable products (like **ethyl hydroperoxide** and acetaldehyde) are measured over the course of the experiment using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy.

- Data Interpretation: By varying the ratio of precursors (e.g., increasing the concentration of the HO<sub>2</sub> source), the branching ratios of the different reaction pathways can be determined from the measured product yields.[3] For example, in the presence of high methanol concentrations, the acetaldehyde yield from ethane photooxidation drops to near zero, while the **ethyl hydroperoxide** yield rises to over 90%.[3]

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